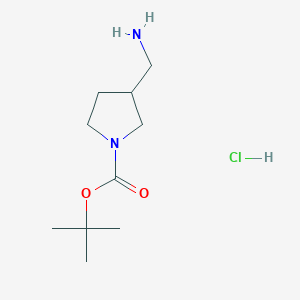

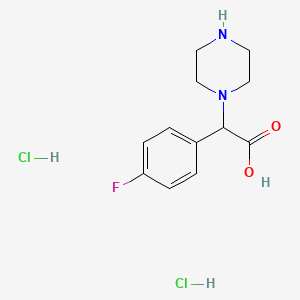

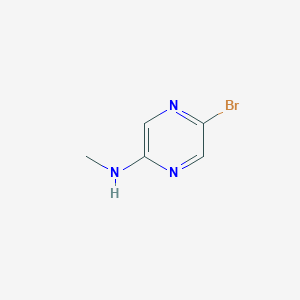

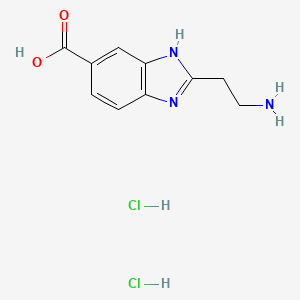

![molecular formula C11H16N2O B1371718 3-[(Pipéridin-3-yloxy)méthyl]pyridine CAS No. 933758-64-6](/img/structure/B1371718.png)

3-[(Pipéridin-3-yloxy)méthyl]pyridine

Vue d'ensemble

Description

“3-[(Piperidin-3-yloxy)methyl]pyridine” is a chemical compound with the empirical formula C11H16N2O . It is a unique chemical provided to early discovery researchers . The compound is in liquid form .

Synthesis Analysis

Piperidine derivatives are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “3-[(Piperidin-3-yloxy)methyl]pyridine” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI key for this compound is NGYNSMZIHJNHSS-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

The compound has a molecular weight of 192.26 . The compound is in liquid form .Applications De Recherche Scientifique

Synthèse des dérivés de la pipéridine

Les dérivés de la pipéridine sont essentiels dans la conception de médicaments, et « 3-[(Pipéridin-3-yloxy)méthyl]pyridine » sert d’intermédiaire clé dans la synthèse de diverses pipéridines substituées. Ces dérivés sont présents dans plus de vingt classes de produits pharmaceutiques et jouent un rôle important dans l’industrie pharmaceutique .

Applications pharmacologiques

Le composé est impliqué dans la découverte et l’évaluation biologique de médicaments potentiels. Sa fraction pipéridine est une caractéristique commune de nombreuses molécules pharmacologiquement actives, contribuant à un large éventail d’effets thérapeutiques .

Agents anticancéreux

Les dérivés de la pipéridine, y compris « this compound », ont été utilisés dans le développement d’agents anticancéreux. Leur flexibilité structurale permet la création de composés pouvant interagir avec diverses cibles cancéreuses .

Applications antimicrobiennes et antifongiques

Le motif structural de la pipéridine se retrouve également dans des composés ayant des propriétés antimicrobiennes et antifongiques. Les chercheurs explorent l’utilisation de dérivés de « this compound » pour développer de nouveaux traitements contre les maladies infectieuses .

Troubles neurologiques

Des composés ayant la structure de la pipéridine sont étudiés pour leur potentiel dans le traitement des troubles neurologiques. Cela inclut la recherche sur les médicaments anti-Alzheimer et antipsychotiques, où le cycle pipéridine est un pharmacophore commun .

Applications cardiovasculaires

Des dérivés de « this compound » sont étudiés pour leurs effets cardiovasculaires, notamment comme agents antihypertenseurs. Le noyau pipéridine peut influencer diverses voies biologiques liées à la santé cardiaque .

Safety and Hazards

Mécanisme D'action

Target of Action

Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Biochemical Pathways

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids , suggesting a wide range of potential biochemical interactions.

Analyse Biochimique

Biochemical Properties

3-[(Piperidin-3-yloxy)methyl]pyridine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of 3-[(Piperidin-3-yloxy)methyl]pyridine to the active sites of these enzymes .

Cellular Effects

The effects of 3-[(Piperidin-3-yloxy)methyl]pyridine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Additionally, 3-[(Piperidin-3-yloxy)methyl]pyridine can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and proliferation .

Molecular Mechanism

At the molecular level, 3-[(Piperidin-3-yloxy)methyl]pyridine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. The binding interactions often involve hydrogen bonds and van der Waals forces, which help stabilize the complex formed between 3-[(Piperidin-3-yloxy)methyl]pyridine and its target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[(Piperidin-3-yloxy)methyl]pyridine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-[(Piperidin-3-yloxy)methyl]pyridine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-[(Piperidin-3-yloxy)methyl]pyridine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enhanced metabolic activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing toxicity .

Metabolic Pathways

3-[(Piperidin-3-yloxy)methyl]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, 3-[(Piperidin-3-yloxy)methyl]pyridine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of 3-[(Piperidin-3-yloxy)methyl]pyridine can influence its biological activity and effectiveness .

Subcellular Localization

The subcellular localization of 3-[(Piperidin-3-yloxy)methyl]pyridine is critical for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it could localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of 3-[(Piperidin-3-yloxy)methyl]pyridine determines its interactions with subcellular components and its overall biological effects .

Propriétés

IUPAC Name |

3-(piperidin-3-yloxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-3-10(7-12-5-1)9-14-11-4-2-6-13-8-11/h1,3,5,7,11,13H,2,4,6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYNSMZIHJNHSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671480 | |

| Record name | 3-{[(Piperidin-3-yl)oxy]methyl}pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933758-64-6 | |

| Record name | 3-{[(Piperidin-3-yl)oxy]methyl}pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

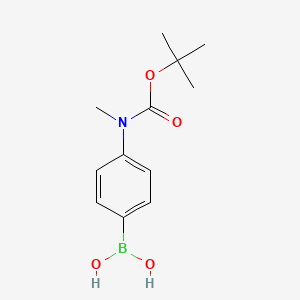

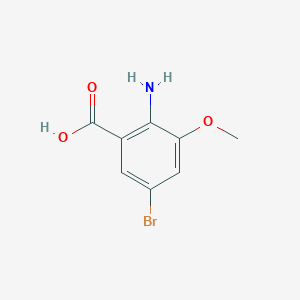

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B1371646.png)